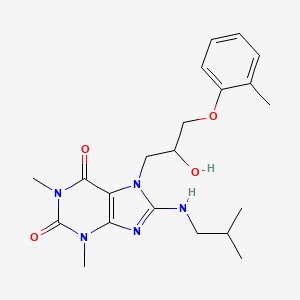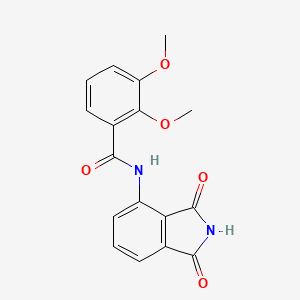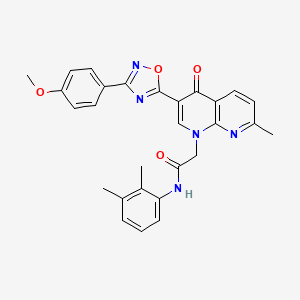![molecular formula C15H11BrN2OS B2630869 (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 169141-82-6](/img/structure/B2630869.png)
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known as AMTB, is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of particular interest due to its potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific receptor sites in the body. It has been found to bind to the ATP-binding site of protein kinase C, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of various cellular proteins, which in turn affects their function and ultimately leads to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose uptake in diabetic cells. Additionally, it has been found to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is its high potency and specificity for its target enzymes, which makes it a useful tool for studying the function of these enzymes in various cell types. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at higher concentrations.
Direcciones Futuras
There are a number of potential future directions for research on (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is interest in developing more potent and selective inhibitors of protein kinase C and other enzymes, which could have even greater therapeutic potential. Finally, there is ongoing research into the mechanisms of action of this compound and related compounds, which could lead to a better understanding of their therapeutic effects and potential applications.
Métodos De Síntesis
The synthesis of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves the reaction of 4-bromobenzophenone with 2-amino-4-methylthiophene in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the pure compound.
Aplicaciones Científicas De Investigación
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been extensively studied for its potential applications in the development of new drugs for the treatment of various diseases. It has been found to have potent inhibitory effects on the activity of certain enzymes, such as protein kinase C and protein kinase A. These enzymes are involved in various cellular processes, including cell growth and differentiation, and their inhibition has been shown to have therapeutic potential for the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-6-7-18-15-11(8)12(17)14(20-15)13(19)9-2-4-10(16)5-3-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSMGZXNGCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)


![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)



